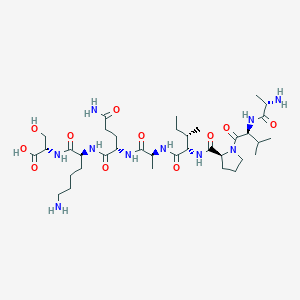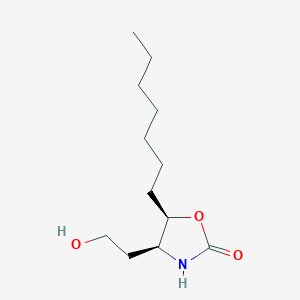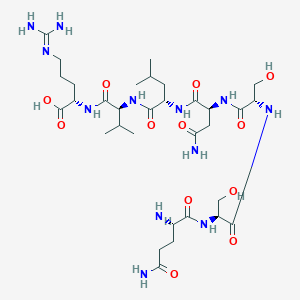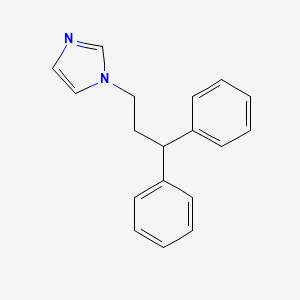![molecular formula C8H9ClO B14240380 (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 244622-23-9](/img/structure/B14240380.png)
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,4S)-Bicyclo[221]hept-5-ene-2-carbonyl chloride is a bicyclic organic compound with a unique structure It is characterized by a bicyclo[221]heptane framework, which includes a double bond and a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride typically involves the reaction of norbornene with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Material: Norbornene
Reagent: Phosgene (COCl₂)
Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The double bond in the bicyclo[2.2.1]heptane framework can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or ethanol.
Electrophilic Addition: Reagents such as bromine or hydrogen chloride can be used to add across the double bond. These reactions are often conducted in non-polar solvents like hexane.
Major Products
Substitution Products: Depending on the nucleophile, products such as (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbamoyl chloride or (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-alkoxy chloride can be formed.
Addition Products: Products such as 5,6-dibromo-2-chlorobicyclo[2.2.1]heptane can be obtained from electrophilic addition reactions.
Wissenschaftliche Forschungsanwendungen
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of substituted products. The double bond in the bicyclo[2.2.1]heptane framework can undergo addition reactions, resulting in the formation of addition products. These reactions are facilitated by the strain in the bicyclic structure, which makes the compound more reactive.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornene: A bicyclic compound with a similar framework but lacking the carbonyl chloride group.
Norbornadiene: Similar to norbornene but with two double bonds in the bicyclic framework.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is unique due to the presence of both a carbonyl chloride group and a double bond in the bicyclic framework. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
244622-23-9 |
|---|---|
Molekularformel |
C8H9ClO |
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7-/m0/s1 |
InChI-Schlüssel |
HXYXVFUUHSZSNV-XVMARJQXSA-N |
Isomerische SMILES |
C1[C@H]2C[C@@H]([C@@H]1C=C2)C(=O)Cl |
Kanonische SMILES |
C1C2CC(C1C=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
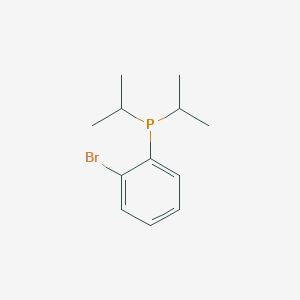
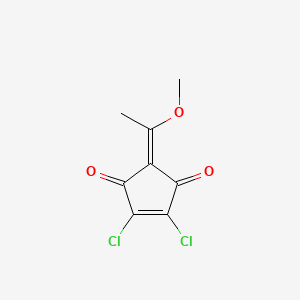
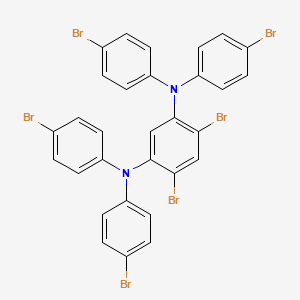
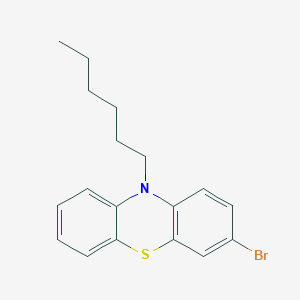
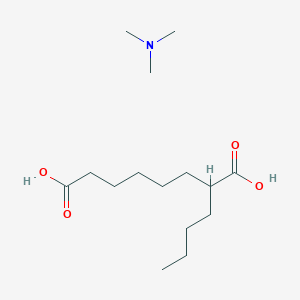
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
